molecular formula C13H9N3NaO5 B608978 Metachrome yellow CAS No. 584-42-9

Metachrome yellow

Cat. No. B608978
CAS RN: 584-42-9
M. Wt: 310.22 g/mol
InChI Key: MIUNFDBDKWAGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metachrome Yellow, also known as Alizarin Yellow GG, Salicyl Yellow, or Sodium m-nitrobenzeneazosalicylate, is a chemical compound . It is often used as a biological stain and acid-base indicator .


Molecular Structure Analysis

The molecular formula of this compound is C13H8N3NaO5 . Its molecular weight is 309.21 g/mol . The percent composition is Carbon 50.50%, Hydrogen 2.61%, Nitrogen 13.59%, Sodium 7.44%, and Oxygen 25.87% .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It is slightly soluble in cold water and more soluble in hot water . The compound has a molecular weight of 309.21 g/mol .

Scientific Research Applications

  • Inhibition of Conjugational Transfer of R Factors : Metachrome Yellow was found to have a pronounced inhibitory effect on the conjugation transfer of depressive R-factors in microbiology, indicating potential uses in controlling bacterial gene transfer processes (Tiagunenko, 1975).

  • Quality of this compound Preparations : Research on various commercial preparations of this compound showed that its effectiveness as a basic ingredient in microbiological media depends on the quality of the inhibitory substance, highlighting the importance of consistent quality in research applications (Mayer, Schindler, & Weisser, 1975).

  • Effects on Hepatic and Intestinal Biochemical Parameters : A study on the effects of oral and parenteral administration of Metanil Yellow demonstrated significant changes in hepatic and intestinal glutathione levels and lipid peroxidation, suggesting potential research applications in studying the impact of synthetic dyes on liver and intestinal health (Ramchandani, Das, Joshi, & Khanna, 1997).

  • Ameliorating Efficacy Against Metanil Yellow Induced Toxicity : Another study explored the protective effects of eugenol, vitamin E, and vitamin C against the toxic impacts of Metanil Yellow on liver and kidney tissues, offering insights into potential therapeutic applications (Sharma et al., 2019).

  • Spectrophotometric Estimation in Foodstuffs : Metanil Yellow's presence in foodstuffs was the focus of a study developing a method for its estimation, which is crucial for food safety and regulatory compliance (Srivastava, Khanna, & Singh, 1978).

  • Photocatalytic Degradation Studies : A study on the photocatalytic degradation of Metanil Yellow explored its environmental impact and potential methods for mitigating pollution caused by this dye (Sleiman, Vildozo, Ferronato, & Chovelon, 2007).

  • Bifunctional Inducer of Xenobiotic-Metabolizing Enzymes : Metanil Yellow was identified as a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes, which has implications for understanding the biochemical pathways involved in detoxification and drug metabolism (Das, Ramchandani, Upreti, & Khanna, 1997).

Biochemical Analysis

Biochemical Properties

Alizarin Yellow GG plays a significant role in biochemical reactions, particularly as an acid-base indicator. It interacts with various enzymes and proteins, altering their activity based on the pH of the environment. For instance, Alizarin Yellow GG can bind to proteins and enzymes, causing conformational changes that affect their function. This interaction is crucial in nutrient media preparation, where the pH range of 10.1 (yellow) to 12.0 (red) is monitored .

Cellular Effects

Alizarin Yellow GG affects cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Alizarin Yellow GG can decrease cell viability in a dose-dependent manner, particularly in hepatoma cells. It upregulates the expression of certain enzymes, such as CYP1A1, and increases enzyme activity, which can lead to changes in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Alizarin Yellow GG involves its binding interactions with biomolecules. It acts as an agonist of the aryl hydrocarbon receptor (AHR), leading to the activation of the AHR-CYP1A1 signaling pathway. This activation results in increased enzyme activity and changes in gene expression, which can influence various cellular functions. Additionally, Alizarin Yellow GG can inhibit or activate enzymes based on its binding interactions, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alizarin Yellow GG can change over time. The compound is relatively stable when stored at room temperature and can be used for up to 12 months. Its stability can be affected by factors such as light and temperature. Long-term studies have shown that Alizarin Yellow GG can maintain its activity and function over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of Alizarin Yellow GG vary with different dosages in animal models. At low doses, it can act as an effective acid-base indicator without causing significant adverse effects. At higher doses, Alizarin Yellow GG can exhibit toxic effects, including decreased cell viability and potential carcinogenic properties. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Alizarin Yellow GG is involved in metabolic pathways that include interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. The compound’s role in the AHR-CYP1A1 pathway is particularly noteworthy, as it can lead to significant changes in cellular metabolism and the production of various metabolites .

Transport and Distribution

Within cells and tissues, Alizarin Yellow GG is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and binding affinity, which determine its movement within the cellular environment .

Subcellular Localization

Alizarin Yellow GG exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as an acid-base indicator and its interactions with enzymes and proteins within the cell .

properties

{ "Design of the Synthesis Pathway": "Metachrome yellow can be synthesized through a multi-step process involving the condensation of two aromatic compounds.", "Starting Materials": [ "4-nitroaniline", "2-naphthol", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline in sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add sodium nitrite to the solution while stirring to form a diazonium salt.", "Step 3: Dissolve 2-naphthol in sodium hydroxide and cool the solution to 0°C.", "Step 4: Add the diazonium salt solution to the 2-naphthol solution while stirring.", "Step 5: Allow the mixture to react for several hours at room temperature.", "Step 6: Filter the resulting precipitate and wash it with ethanol.", "Step 7: Dry the precipitate to obtain Metachrome yellow." ] }

CAS RN

584-42-9

Molecular Formula

C13H9N3NaO5

Molecular Weight

310.22 g/mol

IUPAC Name

sodium;2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate

InChI

InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);

InChI Key

MIUNFDBDKWAGRK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Metachrome yellow;  Alizarin Yellow GG;  Java Unichrome Yellow GT;  RV 1;  C.I. 14025;  Acid Chrome Yellow 2GW; 

Origin of Product

United States

Q & A

ANone: Alizarin Yellow GG forms colored complexes with metal ions, particularly Fe(III). This complexation occurs in an ammoniacal buffer (pH 8.0-10.0) and is enhanced by the presence of cetylpyridinium bromide (CPB). The complex exhibits a maximum absorption at 470 nm, allowing for spectrophotometric determination of Fe(III) in various samples, such as aluminum and aluminum alloys. []

ANone: Yes, Alizarin Yellow GG has been shown to interact with human serum albumin. This interaction leads to a significant enhancement of resonance light scattering (RLS) at 414 nm, enabling the development of a sensitive method for human serum albumin determination. []

ANone: Research indicates that Metachrome yellow exhibits a pronounced inhibitory effect on the conjugational transfer of derepressed R-factors, specifically R1 drd and R64 drd. This inhibition is observed even at low, non-bacteriostatic concentrations, suggesting a direct interference with the conjugation process rather than an effect on bacterial growth or R-factor elimination. [, ]

ANone: The molecular formula of Alizarin Yellow GG is C13H9N3O5, and its molecular weight is 287.23 g/mol.

ANone: While the provided research papers do not delve into detailed spectroscopic characterization, they highlight specific absorption maxima relevant to its applications. For instance, the Alizarin Yellow GG-Fe(III) complex exhibits maximum absorption at 470 nm [], while the interaction with human serum albumin enhances RLS at 414 nm. [] Further research is needed for a comprehensive spectroscopic analysis.

ANone: Alizarin Yellow GG has been explored as a dopant in hyperuniform photonic structures (HPSs). The incorporation of Alizarin Yellow GG, with its complex refractive index, enhances the reflectivity and expands the color expression range of HPSs. This enhancement is attributed to the resonant interference between photonic band gaps (PBGs) of HPSs and optical band gaps (OBGs) of the dye. []

ANone: Research suggests potential applications of Alizarin Yellow GG in optical devices. A study demonstrated the synthesis of an Alizarin Yellow GG-Cu(II)-polyvinyl alcohol nanocomposite film. This film exhibited selective light filtering properties, indicating its potential for use in optical filters and related applications. []

ANone: Alizarin Yellow GG is a dye, and dyes are generally recognized as environmental pollutants when present in wastewater.

ANone: Several methods have been investigated for the removal of Alizarin Yellow GG from wastewater, including:

  • Adsorption: Calcined layered double hydrotalcite [], modified macroporous adsorption resins [], and polypyrrole-coated magnetic nanoparticles [] have shown promising results in adsorbing Alizarin Yellow GG from aqueous solutions.
  • Photocatalytic degradation: Studies have demonstrated the effectiveness of nanostructured ZnO [] and WO3 [] in degrading Alizarin Yellow GG under laser irradiation and natural sunlight, respectively.
  • Gamma irradiation: Research has explored the use of gamma irradiation for the decolorization and biodegradability enhancement of Alizarin Yellow GG in aqueous solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.